2-Bromopyridine-1-oxide chloride
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Overview
Description
2-Bromopyridine N-oxide hydrochloride is a chemical compound with the molecular formula C5H4BrNO·HCl and a molecular weight of 210.46 g/mol . It is a white to beige crystalline powder that is hygroscopic in nature . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopyridine N-oxide hydrochloride can be synthesized from 2-bromopyridine by oxidation to the N-oxide using a suitable peracid . The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of 2-Bromopyridine N-oxide hydrochloride involves large-scale oxidation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyridine N-oxide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion to pyridine N-oxide derivatives.
Reduction: Formation of 2-bromopyridine.
Substitution: Reaction with nucleophiles to form substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium iodide (NaI) in acetone or other polar solvents.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-Bromopyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Bromopyridine N-oxide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Bromopyridine N-oxide hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form complexes with metals and other compounds, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
2-Bromopyridine: An isomer of 2-Bromopyridine N-oxide hydrochloride, used as an intermediate in organic synthesis.
3-Bromopyridine: Another isomer with similar applications in organic synthesis.
2-Chloropyridine: A related compound with chlorine instead of bromine, used in similar chemical reactions.
Uniqueness: 2-Bromopyridine N-oxide hydrochloride is unique due to its N-oxide functional group, which imparts distinct reactivity compared to its non-oxidized counterparts. This functional group allows for the formation of specific complexes and derivatives that are not possible with other similar compounds .
Properties
Molecular Formula |
C5H4BrClNO- |
---|---|
Molecular Weight |
209.45 g/mol |
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium;chloride |
InChI |
InChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H/p-1 |
InChI Key |
FRYPQGMFDZBQEW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)[O-].[Cl-] |
Origin of Product |
United States |
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